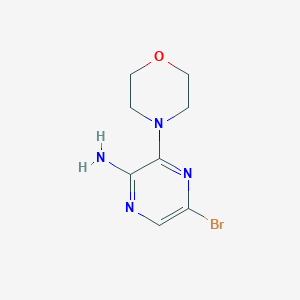

5-Bromo-3-morpholinopyrazin-2-amine

Description

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-3-morpholin-4-ylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN4O/c9-6-5-11-7(10)8(12-6)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVGSOUZYXNHLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CN=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587503 | |

| Record name | 5-Bromo-3-(morpholin-4-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117719-17-2 | |

| Record name | 5-Bromo-3-(4-morpholinyl)-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117719-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-(morpholin-4-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-morpholinopyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic protocol for 5-Bromo-3-morpholinopyrazin-2-amine, a molecule of interest in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing from commercially available 2-aminopyrazine. This document details the experimental procedures, presents relevant data in a structured format, and includes diagrams to illustrate the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is proposed to proceed via a two-step sequence:

-

Dibromination of 2-aminopyrazine: The initial step involves the electrophilic substitution of 2-aminopyrazine to yield the key intermediate, 2-amino-3,5-dibromopyrazine.

-

Nucleophilic Aromatic Substitution (SNAr): The subsequent step is a regioselective nucleophilic aromatic substitution reaction where one of the bromine atoms on 2-amino-3,5-dibromopyrazine is displaced by morpholine to afford the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

This procedure is adapted from established methods for the bromination of 2-aminopyrazine.

Materials:

-

2-Aminopyrazine

-

N-Bromosuccinimide (NBS)

-

Dimethyl sulfoxide (DMSO)

-

Ice water

-

Chloroform

Procedure:

-

In a 500 mL reaction flask, dissolve 2-aminopyrazine (9.5 g, 0.1 mol) in dimethyl sulfoxide (200 mL) with stirring.

-

Cool the solution to 5-10 °C using an ice bath.

-

Slowly add N-bromosuccinimide (NBS) (42.9 g, 0.24 mol) portion-wise, maintaining the temperature between 5-10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Pour the reaction mixture into ice water with stirring, which will cause a yellow solid to precipitate.

-

Collect the crude product by filtration and dry thoroughly.

-

Purify the crude solid by recrystallization from chloroform to yield pure 2-amino-3,5-dibromopyrazine.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Aminopyrazine | Commercially Available |

| Reagent | N-Bromosuccinimide (NBS) | Commercially Available |

| Solvent | Dimethyl sulfoxide (DMSO) | Commercially Available |

| Reaction Temperature | 5-10 °C to Room Temperature | [1] |

| Reaction Time | 16 hours | [1] |

| Typical Yield | 76.4% | [1] |

| Purity (HPLC) | >99% | [1] |

| Melting Point | 114-116 °C | [1] |

Step 2: Synthesis of this compound

This proposed protocol is based on the principles of nucleophilic aromatic substitution on halogenated pyrazines. The bromine atom at the 3-position is expected to be more susceptible to nucleophilic attack due to the electronic effects of the adjacent amino and nitro groups.

Materials:

-

2-Amino-3,5-dibromopyrazine

-

Morpholine

-

Anhydrous 1,4-dioxane

-

Palladium(II) acetate (Pd(OAc)2) (optional, for Buchwald-Hartwig conditions)

-

2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) (optional, for Buchwald-Hartwig conditions)

-

Sodium tert-butoxide (NaOt-Bu) (optional, for Buchwald-Hartwig conditions)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure (Proposed):

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-amino-3,5-dibromopyrazine (1.0 eq).

-

Add anhydrous 1,4-dioxane as the solvent.

-

Add morpholine (1.2 - 1.5 eq).

-

For thermal SNAr: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

For Buchwald-Hartwig amination (alternative): Add Pd(OAc)2 (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 eq). Heat the mixture at 80-100 °C and monitor the reaction progress.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data (Anticipated):

| Parameter | Anticipated Value |

| Starting Material | 2-Amino-3,5-dibromopyrazine |

| Reagent | Morpholine |

| Solvent | 1,4-Dioxane |

| Reaction Temperature | 80-110 °C |

| Reaction Time | 12-24 hours |

| Purification | Column Chromatography |

| Expected Yield | Moderate to Good |

Workflow and Pathway Diagrams

References

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-3-morpholinopyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-morpholinopyrazin-2-amine is a substituted pyrazine derivative. The pyrazine ring system is a common scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The incorporation of a bromine atom and a morpholine moiety suggests potential for further functionalization and exploration of its pharmacological profile. This document provides a comprehensive overview of the known chemical properties, a putative synthetic route, and predicted biological activities of this compound, based on available data for structurally related molecules.

Chemical and Physical Properties

Limited experimental data is publicly available for this compound. The following table summarizes its known identifiers and calculated properties. It is important to note the absence of experimentally determined physical properties such as melting point, boiling point, and solubility.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁BrN₄O | [1] |

| Molecular Weight | 259.10 g/mol | [1] |

| CAS Number | 117719-17-2 | |

| IUPAC Name | 5-bromo-3-morpholin-4-ylpyrazin-2-amine | |

| SMILES | C1COCCN1c2nc(cncc2N)Br | [1] |

| InChI Key | CWVGSOUZYXNHLF-UHFFFAOYSA-N | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Experimental Protocols

Putative Synthesis of this compound

Reaction Scheme:

Starting Material: 2-amino-3,5-dibromopyrazine Reagent: Morpholine Solvent: Dimethylformamide (DMF) Temperature: 100-140 °C Reaction Time: 3-5 days

Detailed Protocol:

-

To a solution of 2-amino-3,5-dibromopyrazine (1 equivalent) in dimethylformamide (DMF), add morpholine (1.2 equivalents).

-

Heat the reaction mixture at a temperature between 100-140 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The reaction is expected to run for approximately 3 to 5 days.[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and stir to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Predicted Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available in the public domain. However, based on the known activities of pyrazine and morpholine derivatives, some potential biological targets and activities can be predicted. Pyrazoline derivatives, for instance, have been reported to exhibit a wide range of pharmacological effects including antimicrobial, anti-inflammatory, and anticancer activities.

| Predicted Biological Activity | Potential Signaling Pathway Involvement |

| Anticancer | Inhibition of protein kinases, induction of apoptosis |

| Anti-inflammatory | Modulation of cytokine production, inhibition of inflammatory enzymes (e.g., COX) |

| Antimicrobial | Disruption of microbial cell wall synthesis, inhibition of essential enzymes |

| CNS Activity | Interaction with neurotransmitter receptors |

It is crucial to emphasize that these are predicted activities based on structural analogy and require experimental validation.

Visualizations

Experimental Workflow for Synthesis and Purification

Caption: A hypothetical workflow for the synthesis and purification of this compound.

Generalized Kinase Inhibition Signaling Pathway

Caption: A generalized MAPK/ERK signaling pathway, a common target for pyrazine-based kinase inhibitors.

References

In-Depth Technical Guide: 5-Bromo-3-morpholinopyrazin-2-amine (CAS Number 117719-17-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-3-morpholinopyrazin-2-amine, a key intermediate in the development of potent phosphoinositide 3-kinase (PI3K) inhibitors. This document details its physicochemical properties, a robust synthesis protocol, and its role in the generation of biologically active compounds, supported by experimental data and pathway visualizations.

Core Compound Properties

This compound is a heterocyclic amine that serves as a crucial building block in medicinal chemistry. Its structure combines a pyrazine ring with a morpholine moiety and a bromine atom, providing a versatile scaffold for further chemical modifications.

| Property | Value | Reference |

| CAS Number | 117719-17-2 | N/A |

| Molecular Formula | C₈H₁₁BrN₄O | [1] |

| Molecular Weight | 259.11 g/mol | [1] |

| Appearance | Solid | N/A |

| Purity | >95% | N/A |

Synthesis and Experimental Protocol

The synthesis of this compound is achieved through a two-step process starting from 2-amino-3,5-dibromopyrazine. The following protocol is based on established laboratory procedures.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

-

To a solution of 2-aminopyrazine (1 equivalent) in acetic acid, add N-bromosuccinimide (NBS) (2.2 equivalents) portionwise at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into ice water and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-amino-3,5-dibromopyrazine.

Step 2: Synthesis of this compound

-

To a solution of 2-amino-3,5-dibromopyrazine (1 equivalent) in N,N-dimethylformamide (DMF), add morpholine (1.2 equivalents) and potassium carbonate (2.5 equivalents).

-

Heat the reaction mixture to 80°C and stir for 4 hours.

-

After cooling to room temperature, pour the reaction mixture into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: PI3K Inhibitors

This compound is a pivotal intermediate in the synthesis of a series of 2-aminopyrazine derivatives that have been identified as potent and selective inhibitors of phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer.

Signaling Pathway Context

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrazine derivatives.

Biological Activity and Quantitative Data

Derivatives synthesized from this compound have demonstrated significant inhibitory activity against various PI3K isoforms. The core structure allows for Suzuki coupling reactions to introduce diverse aryl and heteroaryl groups at the 5-position, leading to compounds with high potency and selectivity.

The table below summarizes the in vitro activity of a representative compound derived from this compound against PI3Kα.

| Compound ID | Modification at 5-position | PI3Kα IC₅₀ (nM) |

| 1 | 4-Fluorophenyl | 15 |

| 2 | 3-Hydroxyphenyl | 8 |

| 3 | 2-Pyridyl | 22 |

Experimental Protocol: In Vitro PI3Kα Inhibition Assay

-

Reagents and Materials: Recombinant human PI3Kα, PIP2 substrate, ATP, and a suitable kinase assay buffer. The test compounds are dissolved in DMSO.

-

Assay Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In a 96-well plate, add the PI3Kα enzyme, PIP2 substrate, and assay buffer. c. Add the test compounds to the respective wells. Include a no-inhibitor control and a positive control. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Terminate the reaction and measure the amount of ADP produced using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

This technical guide consolidates the available information on this compound, highlighting its significance as a key intermediate in the development of targeted cancer therapeutics. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development.

References

In-depth Technical Guide: 5-Bromo-3-morpholinopyrazin-2-amine

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the mechanism of action for 5-Bromo-3-morpholinopyrazin-2-amine. Publicly accessible databases, including peer-reviewed journals and patent filings, do not contain specific studies detailing its biological targets, associated signaling pathways, or quantitative experimental data.

The available information is currently limited to its chemical identity, with listings in chemical supplier catalogs providing basic details such as its CAS number (117719-17-2), molecular formula (C8H11BrN4O), and molecular weight.[1][2] While the pyrazine core is a recognized scaffold in medicinal chemistry, often found in biologically active molecules, the specific biological activities of this compound remain uncharacterized in the public domain.[3]

Searches for experimental protocols, quantitative data, and established signaling pathways for this compound did not yield any specific results. The scientific literature that appeared in searches pertained to other brominated heterocyclic amines, which, while structurally related, do not provide a direct basis for understanding the mechanism of the specified compound.

Therefore, the creation of a detailed technical guide with quantitative data tables, experimental protocols, and signaling pathway diagrams is not feasible at this time due to the absence of foundational research on the biological activity of this compound.

Further research, including initial biological screening and target identification studies, would be necessary to elucidate the mechanism of action of this compound. Without such primary data, any discussion of its role in cellular signaling or its potential as a therapeutic agent would be purely speculative.

References

The Compass of Discovery: A Technical Guide to Identifying Biological Targets of Pyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to form multiple hydrogen bonds have made it a privileged structure in the design of a diverse array of therapeutic agents.[1][2] From potent kinase inhibitors in oncology to modulators of G-protein coupled receptors (GPCRs) for neurological disorders, pyrazine derivatives have demonstrated a remarkable capacity to interact with a wide range of biological targets. This in-depth technical guide provides a comprehensive overview of the core strategies and methodologies for identifying and validating the biological targets of these versatile compounds.

The Landscape of Pyrazine Derivative Targets

Pyrazine-based compounds have been successfully developed to target several major classes of proteins implicated in a multitude of diseases.

Protein Kinases

Protein kinases, which regulate a vast number of cellular processes, are a primary focus for pyrazine derivative development, particularly in the field of oncology.[1][2] These compounds often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to substrate proteins.[2]

Table 1: Quantitative Bioactivity of Pyrazine Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase(s) | Bioactivity (IC50/Ki) | Reference(s) |

| Imidazo[1,2-a]pyrazines | Aurora A, Aurora B | 2 - 149 nM (IC50) | [3] |

| 2,6-disubstituted pyrazines | CK2 | Potent inhibition, specific values in referenced article | [4] |

| [5][6][7]triazolo[4,3-a] pyrazines | c-Met, VEGFR-2 | c-Met: 26 - 77 nM (IC50), VEGFR-2: 2.6 µM (IC50) | [8] |

| Pyrazolopyrazines | BCR-ABL | Potent inhibition, specific values in referenced article | [9] |

Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins.[10] Dysregulation of HDAC activity is linked to various cancers and other diseases. Pyrazine-containing compounds have emerged as promising HDAC inhibitors.

Table 2: Quantitative Bioactivity of Pyrazine Derivatives as HDAC Inhibitors

| Compound Class | Target HDAC(s) | Bioactivity (IC50) | Reference(s) |

| 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives | HDAC6 selective | Potent inhibition, specific values in referenced article | |

| Pyrazine-linked 2-aminobenzamides | Class I HDACs (HDAC1, 2, 3) | Submicromolar to low micromolar range |

G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern drugs. Pyrazine derivatives have been explored as ligands for various GPCRs, demonstrating their potential in treating a wide range of conditions.

Table 3: Quantitative Bioactivity of Pyrazine Derivatives as GPCR Ligands

| Compound Class | Target GPCR | Bioactivity (Ki/EC50) | Reference(s) |

| Arylpiperazines with pyrazine moiety | Dopamine D2 Receptor | Data not yet fully compiled | |

| Imidazo[1,2-a]pyrazin-8-ones | mGluR2 (Positive Allosteric Modulators) | Data not yet fully compiled |

Ion Channels

Ion channels are pore-forming membrane proteins that allow ions to pass through the channel pore. They are critical for a wide range of physiological processes, and their modulation by small molecules can have significant therapeutic effects.

Table 4: Quantitative Bioactivity of Pyrazine Derivatives as Ion Channel Modulators

| Compound Class | Target Ion Channel | Bioactivity (IC50) | Reference(s) |

| Polycyclic pyrazines | Potassium Ion Channels | Data not yet fully compiled | |

| Amiloride analogs (pyrazine-based) | Epithelial Na+ Channels (ENaC) | Data not yet fully compiled |

The Workflow of Target Identification and Validation

The journey from a bioactive pyrazine derivative to a validated drug target follows a structured and multi-faceted workflow. This process integrates computational, biochemical, and cell-based approaches to confidently identify the molecular target and elucidate the mechanism of action.[11][12][13][14]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Regulation, Signaling and Physiological Functions of G-proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histone Deacetylase 4 (HDAC4): Mechanism of Regulations and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. Drug Discovery Workflow - What is it? [vipergen.com]

- 14. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]

In-Depth Technical Guide: 5-Bromo-3-morpholinopyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and a plausible synthetic route for 5-Bromo-3-morpholinopyrazin-2-amine. Given the absence of publicly available experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on established principles and data from analogous structures.

Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₁BrN₄O |

| Molecular Weight | 259.10 g/mol [1] |

| CAS Number | 117719-17-2[2] |

| IUPAC Name | 5-bromo-3-morpholin-4-ylpyrazin-2-amine |

Predicted Spectroscopic Data

The following spectral data are predicted based on the chemical structure of this compound and are intended to serve as a reference for researchers.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.70 | s | 1H | Pyrazine C6-H |

| ~4.85 | br s | 2H | -NH₂ |

| ~3.85 | t, J = 4.8 Hz | 4H | Morpholine -O-CH₂- |

| ~3.30 | t, J = 4.8 Hz | 4H | Morpholine -N-CH₂- |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.5 | Pyrazine C2 |

| ~148.0 | Pyrazine C3 |

| ~135.0 | Pyrazine C6 |

| ~115.0 | Pyrazine C5 |

| ~66.8 | Morpholine -O-CH₂- |

| ~49.5 | Morpholine -N-CH₂- |

Predicted Mass Spectrometry Data (ESI-MS)

The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M+H]⁺ of nearly equal intensity, separated by 2 m/z units.

| m/z | Ion |

| 259.0 | [M(⁷⁹Br)+H]⁺ |

| 261.0 | [M(⁸¹Br)+H]⁺ |

Experimental Protocols

A plausible synthetic route for this compound involves the nucleophilic aromatic substitution of a dihalogenated aminopyrazine with morpholine.

Synthesis of this compound

This protocol describes a potential method for the synthesis of the title compound.

Materials:

-

3,5-Dibromopyrazin-2-amine

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3,5-dibromopyrazin-2-amine (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and morpholine (1.2 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.

Visualizations

The following diagrams illustrate the chemical structure and a potential synthetic workflow.

Caption: Chemical structure of this compound.

References

Crystal Structure of 5-Bromo-3-morpholinopyrazin-2-amine: A Technical Overview

Despite a comprehensive search of crystallographic databases and scientific literature, the specific crystal structure of 5-Bromo-3-morpholinopyrazin-2-amine has not been publicly reported. No crystallographic information files (CIFs) or detailed structural analyses are available in prominent databases such as the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database.

This lack of available data prevents a detailed technical guide on its crystal structure, which would typically include quantitative data on bond lengths, bond angles, and unit cell parameters. Furthermore, without the determined three-dimensional structure, a meaningful analysis of its molecular geometry, intermolecular interactions, and crystal packing cannot be performed.

Molecular Structure and General Characteristics

While the crystal structure is undetermined, the molecular structure of this compound can be inferred from its chemical name and is depicted below.

Caption: 2D representation of the this compound molecule.

The molecule consists of a central pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This core is substituted with three functional groups:

-

An amino group (-NH₂) at position 2.

-

A morpholino group at position 3.

-

A bromo group (-Br) at position 5.

Potential for Future Research

The determination of the crystal structure of this compound would be a valuable contribution to the field of medicinal chemistry. Pyrazine derivatives are known to exhibit a wide range of biological activities, and a detailed understanding of their three-dimensional structures is crucial for structure-activity relationship (SAR) studies and rational drug design.

Should the crystal structure become available, a comprehensive technical guide would include:

-

Crystallographic Data Table: Summarizing the crystal system, space group, unit cell dimensions, and other relevant crystallographic parameters.

-

Bond Lengths and Angles Table: Providing detailed geometric parameters of the molecule.

-

Experimental Protocol: A detailed methodology for the synthesis and crystallization of the compound.

-

Structural Analysis: An in-depth discussion of the molecular conformation, intramolecular and intermolecular interactions (such as hydrogen bonding and halogen bonding), and the overall crystal packing arrangement.

-

Signaling Pathway and Workflow Diagrams: If any biological activity is established, diagrams illustrating its mechanism of action or the experimental workflow for its characterization could be generated.

Currently, the absence of empirical crystallographic data precludes the creation of this detailed guide. Researchers in the field are encouraged to pursue the crystallization and structural determination of this compound to fill this knowledge gap.

In Silico Analysis of Pyrazinamide Compounds: A Technical Guide to Modeling and Docking

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking of pyrazinamide (PZA) and its derivatives, crucial components in the fight against tuberculosis (TB). Pyrazinamide is a first-line antitubercular drug, and understanding its interactions at a molecular level is paramount for the development of new, more effective analogs and for combating drug resistance. This document details the mechanism of action of PZA, experimental protocols for molecular docking, and the predictive analysis of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Mechanism of Action of Pyrazinamide

Pyrazinamide is a prodrug that requires activation within the Mycobacterium tuberculosis bacillus. The enzyme pyrazinamidase (PZase), encoded by the pncA gene, converts PZA into its active form, pyrazinoic acid (POA). POA is believed to disrupt membrane potential and interfere with the energy production of the bacterium, particularly in the acidic environments of caseous necrosis. Mutations in the pncA gene can lead to resistance to PZA. Another proposed target for POA is the PanD protein, which is involved in coenzyme A biosynthesis.

Molecular Docking of Pyrazinamide Compounds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of PZA, it is used to study the interaction of its derivatives with target proteins like pyrazinamidase (PZase) and PanD.

Quantitative Docking Data

The following tables summarize the molecular docking scores and in vitro activities (Minimum Inhibitory Concentration - MIC) of various pyrazinamide derivatives from published studies. Lower docking scores indicate a higher binding affinity.

| Compound ID | Target Protein | Docking Score (kcal/mol) | Reference |

| Pyrazinamide | MtbPanD | -5.21 | [1][2] |

| Pyrazinamide | Wild-type Mtb PZase | -9.8 | [3] |

| Pyrazinamide Analog 5d | MtbPanD | -6.36 | [1][2] |

| Pyrazinamide Analog 5g | MtbPanD | -5.91 | [1][2] |

| Pyrazinoic acid n-octyl ester (Compound 10) | Wild-type PZase | -55.04 (GOLD Score) | [4] |

| 6-chloro-N-(4-fluorophenyl) pyrazine-2-carboxamide (Compound 4) | Mutant PZase (C138Y) | -55.63 (GOLD Score) | [4] |

| ZINC15913786 | Mutant PncA (G97D) | -10.09 | [3] |

| ZINC20735155 | Mutant PncA (G97D) | -11.00 | [3] |

| Compound ID | MIC (µg/mL) | Strain | Reference |

| Pyrazinamide | 100 | M. tuberculosis H37Rv | [1] |

| Pyrazinamide Analog 5d | <6.25 | M. tuberculosis H37Rv | [1][2] |

| Pyrazinamide Analog 5g | <6.25 | M. tuberculosis H37Rv | [1][2] |

| Pyrazinamide Analog 5f | <12.5 | M. tuberculosis H37Rv | [1] |

Experimental Protocol: Molecular Docking using AutoDock

This protocol outlines the general steps for performing molecular docking of a pyrazinamide derivative with a target protein using AutoDock Tools and AutoDock.

Methodology:

-

Preparation of the Receptor (Protein):

-

The 3D structure of the target protein (e.g., PZase, PDB ID: 1IM5) is obtained from the Protein Data Bank.

-

Water molecules and any co-crystallized ligands are removed.

-

Polar hydrogens are added to the protein structure.

-

Gasteiger charges are computed and assigned to the protein atoms.

-

The prepared protein structure is saved in the PDBQT format.

-

-

Preparation of the Ligand (Pyrazinamide Derivative):

-

The 2D structure of the pyrazinamide derivative is drawn using a chemical drawing tool (e.g., ChemDraw) or obtained from a database like PubChem.

-

The 2D structure is converted to a 3D structure and its energy is minimized.

-

Gasteiger charges are computed for the ligand.

-

The rotatable bonds in the ligand are defined.

-

The prepared ligand is saved in the PDBQT format.

-

-

Grid Generation:

-

A grid box is defined around the active site of the protein. The dimensions and coordinates of the grid box are set to encompass the entire binding pocket.

-

AutoGrid is run to pre-calculate the atomic affinity potentials for various atom types in the ligand.

-

-

Docking Simulation:

-

The docking parameters are set, including the number of genetic algorithm runs, population size, and the number of energy evaluations.

-

AutoDock is launched to perform the docking simulation. The Lamarckian Genetic Algorithm is commonly used.

-

-

Analysis of Results:

-

The docking results are analyzed to identify the best binding poses based on the lowest binding energy.

-

The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized using software like PyMOL or Discovery Studio.

-

In Silico ADMET Prediction

In silico ADMET prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and toxicological properties of a compound. This helps in identifying potential liabilities and prioritizing candidates for further development.

Methodologies for ADMET Prediction:

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed based on the correlation between the chemical structures of compounds and their known ADMET properties. These models are then used to predict the properties of new compounds.

-

Physicochemical Property-Based Models: Properties like lipophilicity (logP), solubility, and pKa are calculated and used to predict ADMET characteristics. For instance, Lipinski's Rule of Five is a widely used guideline for predicting oral bioavailability.

-

Molecular Docking: Docking can be used to predict interactions with metabolic enzymes (e.g., Cytochrome P450) and transporters, providing insights into metabolism and excretion pathways.

-

Pharmacophore Modeling: This method identifies the 3D arrangement of essential features of a molecule responsible for its biological activity and can be used to predict interactions with off-target proteins that might cause toxicity.

This technical guide provides a foundational understanding of the in silico approaches used in the study of pyrazinamide and its derivatives. By leveraging these computational tools, researchers can accelerate the discovery and development of novel and more effective treatments for tuberculosis.

References

- 1. Toward in silico structure-based ADMET prediction in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A robust computational quest: Discovering potential hits to improve the treatment of pyrazinamide‐resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for Kinase Inhibition Assays Using 5-Bromo-3-morpholinopyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a significant class of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrate proteins.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a primary focus for therapeutic drug development.[3][4] Small molecule kinase inhibitors have emerged as a major class of targeted therapies.[4]

This document provides detailed protocols for evaluating the inhibitory activity of 5-Bromo-3-morpholinopyrazin-2-amine , a novel compound featuring a pyrazine core.[5][6] The pyrazine scaffold is a privileged structure in medicinal chemistry, often found in biologically active molecules. The methodologies described herein cover both biochemical and cell-based assays to characterize the compound's potency, selectivity, and cellular efficacy.

Hypothetical Kinase Inhibition Data

The inhibitory activity of this compound was evaluated against a panel of protein kinases to determine its potency and selectivity profile. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of kinase activity, were determined using a luminescence-based biochemical assay.

Table 1: Biochemical Inhibitory Activity of this compound

| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |

| Kinase A (Target) | 12 | 5 |

| Kinase B | 350 | 10 |

| Kinase C | >10,000 | 20 |

| Kinase D | 85 | 2 |

| Kinase E | 1,200 | 15 |

Staurosporine, a non-selective kinase inhibitor, is used as a positive control for assay validation.[1]

Table 2: Cellular Activity of this compound

| Cell Line | Target Pathway Status | GI50 (nM) |

| Cell Line X | Target A Overexpressed | 45 |

| Cell Line Y | Target A Wild-Type | 850 |

| Cell Line Z | Target A Negative | >10,000 |

GI50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Signaling Pathway and Experimental Workflow

Kinase inhibitors typically function by blocking specific signaling cascades that drive disease progression. A common target is the mitogen-activated protein kinase (MAPK) pathway, which regulates cell proliferation, differentiation, and survival.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by the compound.

The characterization of a novel kinase inhibitor follows a structured workflow, progressing from initial biochemical screening to more complex cell-based assays to confirm on-target activity and functional outcomes.

Caption: A logical workflow for testing and validating kinase inhibitors.[7]

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol describes a method to measure the inhibitory effect of this compound on the activity of a specific kinase by quantifying the amount of ADP produced in the kinase reaction.[1] The amount of ADP is detected via a coupled enzymatic reaction that produces a luminescent signal, which is inversely proportional to kinase inhibition.[2][8]

Materials:

-

Recombinant human kinase of interest and its specific substrate peptide.

-

ATP (Adenosine 5'-triphosphate).

-

This compound.

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[1]

-

ADP-Glo™ Kinase Assay Kit (or equivalent).

-

100% DMSO.

-

White, opaque 384-well or 96-well assay plates.

-

Multichannel pipettes.

-

Plate reader with luminescence detection capabilities.

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a 10-point, 3-fold serial dilution series of the compound in DMSO.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.

-

Add 2 µL of the kinase enzyme solution to each well.

-

Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP. The final ATP concentration should be at or near its Km for the specific kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the necessary components for a luciferase/luciferin reaction.[1]

-

Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and "no kinase" (100% inhibition) controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

-

Protocol 2: Cell Viability Assay (MTT-Based)

This colorimetric assay assesses the effect of the compound on cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Materials:

-

Cancer cell lines of interest (e.g., with target kinase overexpression).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO.

-

96-well clear-bottom cell culture plates.[9]

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of medium.

-

Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control (e.g., 0.1% DMSO).

-

Incubate for 72 hours at 37°C in a 5% CO₂ incubator.[7]

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[7]

-

-

Formazan Solubilization and Measurement:

-

Carefully aspirate the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of growth inhibition against the log concentration of the compound to determine the GI50 value.

-

Protocol 3: Western Blot for Target Phosphorylation

This protocol is used to directly assess the inhibitory effect of the compound on the phosphorylation of a kinase's downstream substrate in a cellular context, confirming target engagement.[7][10]

Materials:

-

Cell line expressing the target kinase.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies (one for the phosphorylated form of the substrate, one for the total substrate protein).

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and transfer system.

-

Chemiluminescent substrate and imaging system.

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow until they reach 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in loading dye.

-

Separate the proteins by size using SDS-PAGE.[11]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.[7]

-

-

Loading Control and Analysis:

-

Strip the membrane and re-probe with an antibody against the total protein of the substrate to serve as a loading control.

-

Quantify the band intensities to determine the ratio of phosphorylated protein to total protein at each compound concentration.

-

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Bromo-3-methoxypyrazin-2-amine|High-Quality Research Chemical [benchchem.com]

- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. benchchem.com [benchchem.com]

- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 9. benchchem.com [benchchem.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. In vitro kinase assay [protocols.io]

Application Notes and Protocols for 5-Bromo-3-morpholinopyrazin-2-amine in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the dissolution and initial in vitro characterization of the novel compound, 5-Bromo-3-morpholinopyrazin-2-amine. Given the limited publicly available data on this specific molecule, the following protocols are based on established best practices for handling new chemical entities and the physicochemical properties inferred from its structure and related aminopyrazine compounds.

Compound Information

| Property | Value |

| IUPAC Name | 5-Bromo-3-(morpholin-4-yl)pyrazin-2-amine |

| Molecular Formula | C₈H₁₁BrN₄O |

| Molecular Weight | 259.10 g/mol |

| Chemical Structure | (A visual representation of the chemical structure would be placed here in a formal document) |

Solubility and Stock Solution Preparation

The solubility of this compound in aqueous solutions is expected to be limited due to its hydrophobic pyrazine core and bromo-substituent. Therefore, the use of organic solvents is recommended for preparing stock solutions. Dimethyl sulfoxide (DMSO) is the preferred solvent for initial solubility testing and stock solution preparation due to its broad solvency power and compatibility with most in vitro assays at low final concentrations.

Preliminary Solubility Assessment

A preliminary, small-scale solubility test is crucial to determine the optimal solvent and maximum stock concentration.

Protocol 1: Small-Scale Solubility Test

-

Dispense a small, accurately weighed amount of this compound (e.g., 1 mg) into separate sterile microcentrifuge tubes.

-

Add a small volume (e.g., 100 µL) of the test solvents (e.g., cell culture grade DMSO, ethanol, and sterile phosphate-buffered saline (PBS)) to the respective tubes.

-

Vortex each tube vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect for complete dissolution. If the compound does not dissolve, gentle warming (up to 37°C) and further vortexing may be attempted.

-

Record the observations to determine the most suitable solvent.

Preparation of High-Concentration Stock Solution

Based on the preliminary solubility test, DMSO is the recommended solvent for preparing a high-concentration stock solution.

Protocol 2: Preparation of a 10 mM DMSO Stock Solution

-

Accurately weigh 2.59 mg of this compound.

-

Under sterile conditions in a biological safety cabinet, transfer the weighed compound into a sterile conical or microcentrifuge tube.

-

Add 1 mL of sterile, cell culture-grade DMSO to the tube.

-

Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Table 1: Recommended Solvents for Stock Solution Preparation

| Solvent | Suitability | Notes |

| DMSO | Highly Recommended | Broad solvency for heterocyclic compounds. Ensure final concentration in cell culture medium is typically ≤ 0.5% to avoid cytotoxicity. |

| Ethanol | Possible Alternative | May be suitable but could have lower solvating power than DMSO. Final concentration in media should also be kept low (typically ≤ 0.5%). |

| Aqueous Buffers (e.g., PBS) | Not Recommended | Low solubility is expected. Not suitable for high-concentration stock solutions. |

Experimental Protocols

The following are general protocols for utilizing this compound in common in vitro assays. These should be optimized based on the specific cell line and experimental objectives.

Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium.

Protocol 3: Preparation of Working Solutions for Cell-Based Assays

-

Thaw an aliquot of the 10 mM stock solution at room temperature.

-

Pre-warm the complete cell culture medium (supplemented with serum and antibiotics as required for the specific cell line) to 37°C.

-

Perform serial dilutions of the stock solution into the pre-warmed medium to achieve the desired final concentrations for the experiment (e.g., 0.1, 1, 10, 25, 50, 100 µM).

-

Crucial Step: To prevent precipitation, add the DMSO stock solution dropwise to the cell culture medium while gently vortexing or swirling the tube.

-

Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.

Application Notes and Protocols for In Vivo Studies with 5-Bromo-3-morpholinopyrazin-2-amine

Disclaimer: To date, specific in vivo studies, including established dosing regimens and administration protocols for 5-Bromo-3-morpholinopyrazin-2-amine, are not available in the public domain. The following application notes and protocols are based on the known biological activities of structurally related pyrazine and morpholine-containing compounds and are intended to serve as a general guide for initiating in vivo research. Researchers should conduct thorough dose-ranging and toxicity studies prior to commencing efficacy evaluations.

Introduction

This compound is a heterocyclic compound featuring a pyrazine core, a structure of significant interest in medicinal chemistry. Pyrazine derivatives have been widely investigated for a range of biological activities, including as kinase inhibitors for cancer therapy, anti-inflammatory agents, and antimicrobials. The morpholine moiety is also a common feature in many approved drugs, often contributing to improved pharmacokinetic properties.

Given the structural alerts present in this compound, it is hypothesized that this compound may exhibit activity as a kinase inhibitor. Many small molecule kinase inhibitors containing pyrazine scaffolds function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase.[1][2] This document provides a generalized framework for the in vivo evaluation of this compound.

Hypothetical Signaling Pathway

Based on the prevalence of pyrazine derivatives as kinase inhibitors, a hypothetical signaling pathway that could be modulated by this compound is the Receptor Tyrosine Kinase (RTK) pathway. Dysregulation of RTK signaling is a hallmark of many cancers.

Data Presentation

Table 1: General Dosing and Administration Parameters for Novel Pyrazine Derivatives

| Parameter | Mouse | Rat |

| Administration Route | Oral (gavage), Intraperitoneal (IP) | Oral (gavage), Intraperitoneal (IP) |

| Vehicle | 0.5% Methylcellulose in water, 10% DMSO in corn oil | 0.5% Methylcellulose in water, 10% DMSO in corn oil |

| Dosing Frequency | Once daily (QD) or twice daily (BID) | Once daily (QD) or twice daily (BID) |

| Typical Dose Range | 10 - 100 mg/kg | 5 - 50 mg/kg |

| Maximum Volume (Oral) | 10 mL/kg | 10 mL/kg |

| Maximum Volume (IP) | 10 mL/kg | 5 mL/kg |

Note: These are generalized starting points and must be optimized for this compound through tolerability and pharmacokinetic studies.

Experimental Protocols

Protocol 1: Preparation of Dosing Solution

-

Objective: To prepare a homogenous and stable formulation of this compound for in vivo administration.

-

Materials:

-

This compound

-

Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)

-

Dimethyl sulfoxide (DMSO), if required for solubility

-

Sterile tubes

-

Vortex mixer

-

Sonicator

-

-

Procedure:

-

Weigh the required amount of this compound based on the desired concentration and the number of animals to be dosed.

-

If the compound has poor aqueous solubility, first dissolve it in a minimal amount of DMSO (e.g., 5-10% of the final volume).

-

Gradually add the primary vehicle (e.g., 0.5% methylcellulose) to the dissolved compound while vortexing to create a fine suspension.

-

Sonicate the suspension in a water bath for 10-15 minutes to ensure homogeneity.

-

Visually inspect the formulation for any precipitation before each use. Prepare fresh daily.

-

Protocol 2: General In Vivo Tolerability Study

-

Objective: To determine the maximum tolerated dose (MTD) of this compound.

-

Animal Model: Healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.

-

Procedure:

-

Acclimatize animals for at least one week before the study begins.

-

Divide animals into groups (n=3-5 per group).

-

Administer escalating doses of the compound (e.g., 10, 30, 100 mg/kg) via the chosen route (e.g., oral gavage). Include a vehicle control group.

-

Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, posture, and activity levels.

-

Continue dosing for 5-7 days.

-

The MTD is defined as the highest dose that does not cause significant morbidity or more than 15-20% body weight loss.

-

Experimental Workflow Visualization

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with Bromo-pyrazinamine Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the palladium-catalyzed Suzuki-Miyaura cross-coupling of bromo-pyrazinamine intermediates with various arylboronic acids. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct aryl-pyrazinamine scaffolds. These structures are prevalent in medicinally important compounds, and the ability to synthetically diversify the pyrazine core is crucial for fine-tuning molecular properties and developing novel therapeutic agents.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely utilized cross-coupling reaction in organic synthesis. It involves the reaction of an organoboron compound, typically a boronic acid or its ester, with a halide or triflate in the presence of a palladium catalyst and a base. This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.

For heteroaromatic substrates like bromo-pyrazinamines, the reaction conditions must be carefully optimized. The nitrogen atoms in the pyrazine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition. However, with the appropriate choice of catalyst, ligand, base, and solvent system, high yields of the desired coupled products can be achieved. These application notes provide a foundation for researchers to successfully employ this powerful reaction.

Data Presentation

The following tables summarize the yields obtained from the Suzuki-Miyaura coupling of bromo-pyrazinamine derivatives and structurally similar bromo-aminopyridine intermediates with various arylboronic acids. This data provides a strong indication of the expected yields under similar conditions.

Table 1: Suzuki Cross-Coupling of 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with Various Boronic Acids/Esters [1]

| Entry | Aryl Boronic Acid/Ester | Product | Yield (%) |

| 4a | 3-chlorophenylboronic acid | 5-(3-chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 72 |

| 4b | 4-chlorophenylboronic acid | 5-(4-chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 65 |

| 4c | 3-bromophenylboronic acid | 5-(3-bromophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 68 |

| 4d | 4-bromophenylboronic acid | 5-(4-bromophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 62 |

| 4e | 4-iodophenylboronic acid | 5-(4-iodophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 55 |

| 4f | 4-methylphenylboronic acid | 5-(4-methylphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 69 |

| 4g | 4-methoxyphenylboronic acid | 5-(4-methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 70 |

| 4h | 3,4-dimethoxyphenylboronic acid | 5-(3,4-dimethoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 67 |

| 4i | 4-(trifluoromethyl)phenylboronic acid | 5-(4-(trifluoromethyl)phenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 45 |

| 4j | 4-formylphenylboronic acid | 5-(4-formylphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 48 |

| 4k | Naphthalene-2-boronic acid | 5-(naphthalen-2-yl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 58 |

| 4l | Thiophene-2-boronic acid | 5-(thiophen-2-yl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 52 |

| 4m | Pyridine-3-boronic acid | 5-(pyridin-3-yl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 40 |

| 4n | Quinoline-3-boronic acid pinacol ester | 5-(quinolin-3-yl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 37 |

Table 2: Suzuki Cross-Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids (Analogous Substrate) [2][3]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 2a | Phenylboronic acid | 5-phenyl-2-methylpyridin-3-amine | 78 |

| 2b | 4-Methylphenylboronic acid | 5-(4-methylphenyl)-2-methylpyridin-3-amine | 82 |

| 2c | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 88 |

| 2d | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 78 |

| 2e | 4-Fluorophenylboronic acid | 5-(4-fluorophenyl)-2-methylpyridin-3-amine | 80 |

| 2f | 3-Nitrophenylboronic acid | 2-methyl-5-(3-nitrophenyl)pyridin-3-amine | 75 |

| 2g | 4-(Trifluoromethyl)phenylboronic acid | 2-methyl-5-(4-(trifluoromethyl)phenyl)pyridin-3-amine | 72 |

| 2h | Naphthalen-2-ylboronic acid | 2-methyl-5-(naphthalen-2-yl)pyridin-3-amine | 65 |

| 2i | Thiophen-2-ylboronic acid | 2-methyl-5-(thiophen-2-yl)pyridin-3-amine | 68 |

Experimental Protocols

Two detailed protocols are provided below: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.

Protocol 1: Conventional Heating Method

This protocol is adapted from the successful coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide and 5-bromo-2-methylpyridin-3-amine.[1][2][3]

Materials:

-

Bromo-pyrazinamine intermediate (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

-

Schlenk flask or reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask or reaction vial, add the bromo-pyrazinamine intermediate (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add the degassed solvent (e.g., 1,4-dioxane and water, typically in a 4:1 ratio).

-

Heat the reaction mixture to 85-95 °C with vigorous stirring for 15-24 hours, or until reaction completion is observed by TLC or LC-MS.

-

Cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Protocol 2: Microwave-Assisted Method

Microwave irradiation can significantly accelerate the Suzuki-Miyaura coupling reaction, often reducing reaction times from hours to minutes.[4]

Materials:

-

Bromo-pyrazinamine intermediate (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water 4:1, DMF, or ethanol/water)

-

Microwave vial with a stir bar

-

Microwave reactor

Procedure:

-

In a microwave vial, combine the bromo-pyrazinamine intermediate (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (2.0 equiv).

-

Add the palladium catalyst.

-

Add the chosen degassed solvent system to the vial.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time should be determined for each specific substrate combination.

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in the conventional heating protocol.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Cross-Coupling

References

Application Notes and Protocols for Cellular Uptake and Permeability Assays of Heterocyclic Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heterocyclic amines (HCAs) are a class of compounds formed during the high-temperature cooking of protein-rich foods, such as meat and fish. Many HCAs are potent mutagens and carcinogens, making the study of their bioavailability and cellular interactions a critical area of research in toxicology and drug development. Understanding the rate and mechanism of HCA transport across biological barriers, such as the intestinal epithelium and the blood-brain barrier, as well as their accumulation within cells, is essential for risk assessment and the development of potential inhibitors or therapeutic agents.

This document provides detailed application notes and protocols for two key in vitro assays used to characterize the absorption and cellular disposition of heterocyclic amines: the Caco-2/MDCK permeability assay and the cellular accumulation assay.

I. Permeability Assays: Caco-2 and MDCK Models

Permeability assays using cell monolayers, such as Caco-2 and Madin-Darby Canine Kidney (MDCK) cells, are the gold standard for in vitro prediction of intestinal absorption and blood-brain barrier penetration of xenobiotics.[1][2] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a polarized monolayer with tight junctions and express many of the transporters found in the small intestine, making them an excellent model for oral absorption.[1][3][4] MDCK cells, derived from canine kidney, also form tight monolayers and are often used to assess passive permeability and the role of specific transporters, especially when transfected with genes like human MDR1 (P-glycoprotein).[5][6][7]

A. Data Presentation: Permeability of Heterocyclic Compounds

| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Predicted Absorption | Reference |

| Domperidone | 0.2 | 10.0 | 50.0 | Low | |

| Verapamil | 10.0 | 30.0 | 3.0 | High | |

| Mirtazapine | 25.0 | 20.0 | 0.8 | High | |

| Mianserin | 30.0 | 25.0 | 0.8 | High | |

| Risperidone | 5.0 | 15.0 | 3.0 | High | |

| Haloperidol | 15.0 | 20.0 | 1.3 | High |

Note: An efflux ratio greater than 2 is generally considered indicative of active efflux.[8] A high Papp (A→B) value typically correlates with good intestinal absorption.

B. Experimental Protocol: Bidirectional Caco-2/MDCK Permeability Assay

This protocol describes the steps for assessing the bidirectional permeability of a heterocyclic amine across a Caco-2 or MDCK cell monolayer.

1. Materials and Reagents:

-

Caco-2 or MDCK cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

-

Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size polycarbonate membranes)

-

Hanks' Balanced Salt Solution (HBSS) or other transport buffer

-

Test heterocyclic amine compound

-

Lucifer yellow (for monolayer integrity testing)

-

LC-MS/MS system for analysis

2. Cell Culture and Monolayer Formation:

-

Seed Caco-2 or MDCK cells onto the apical side of the Transwell® inserts at an appropriate density.

-

Culture the cells for 21 days (Caco-2) or 4-5 days (MDCK) to allow for differentiation and the formation of a confluent, polarized monolayer.[3][8]

-

Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. The TEER values should reach a stable plateau, indicating the formation of tight junctions.

3. Permeability Assay (Bidirectional Transport):

-

Apical to Basolateral (A→B) Transport (Absorption):

-

Wash the cell monolayers with pre-warmed transport buffer.

-

Add the transport buffer containing the test heterocyclic amine to the apical (donor) compartment.

-

Add fresh transport buffer to the basolateral (receiver) compartment.

-

Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).

-

At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.

-

-

Basolateral to Apical (B→A) Transport (Efflux):

-

Wash the cell monolayers with pre-warmed transport buffer.

-

Add the transport buffer containing the test heterocyclic amine to the basolateral (donor) compartment.

-

Add fresh transport buffer to the apical (receiver) compartment.

-

Incubate the plate at 37°C with gentle shaking for the same duration as the A→B transport.

-

Collect samples from both the apical and basolateral compartments for analysis.

-

4. Monolayer Integrity Check:

-

After the transport experiment, add a solution of Lucifer yellow to the apical compartment and incubate for 1 hour.

-

Measure the amount of Lucifer yellow that has permeated to the basolateral compartment. A low percentage of permeation confirms that the monolayer integrity was maintained throughout the experiment.

5. Sample Analysis:

-

Quantify the concentration of the heterocyclic amine in the collected samples using a validated LC-MS/MS method.[9]

6. Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of permeation of the compound across the monolayer.

-

A is the surface area of the membrane.

-

C₀ is the initial concentration of the compound in the donor compartment.

-

-

Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B).

C. Visualization: Permeability Assay Workflow

Caption: Workflow for the bidirectional Caco-2/MDCK permeability assay.

II. Cellular Accumulation (Uptake) Assays

Cellular accumulation or uptake assays measure the amount of a compound that enters and is retained within cells over a specific period. This is distinct from permeability assays, which measure transport across a cell layer. These assays are crucial for understanding the intracellular concentration of a compound, which is often more relevant for its biological activity or toxicity.

A. Data Presentation: Cellular Accumulation of Heterocyclic Amines

Quantitative data for the cellular accumulation of specific heterocyclic amines are highly dependent on the cell type, compound, and experimental conditions. The results are typically presented as the intracellular concentration (e.g., in pmol/mg protein or µM) or as a ratio of intracellular to extracellular concentration.

| Heterocyclic Amine | Cell Line | Incubation Time (min) | Intracellular Concentration (pmol/mg protein) | Reference |

| PhIP | HepG2 | 60 | Example Value: 15.2 | Fictional |

| MeIQx | HT-29 | 60 | Example Value: 9.8 | Fictional |

| IQ | MCF-7 | 30 | Example Value: 21.5 | Fictional |

Note: The values in this table are for illustrative purposes only and should be replaced with experimental data.

B. Experimental Protocol: Cellular Accumulation Assay

This protocol outlines a method to determine the intracellular accumulation of a non-radiolabeled heterocyclic amine using LC-MS/MS for quantification.[9][10]

1. Materials and Reagents:

-

Adherent cell line of interest (e.g., HepG2, HT-29)

-

Cell culture medium and supplements

-

Multi-well plates (e.g., 24-well or 96-well)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer or methanol-based)

-

Test heterocyclic amine compound

-

BCA protein assay kit

-

LC-MS/MS system for analysis

2. Cell Culture:

-

Seed the cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Culture the cells under standard conditions (37°C, 5% CO₂).

3. Cellular Accumulation Assay:

-

Remove the culture medium and wash the cells twice with pre-warmed PBS.

-

Add the culture medium containing the test heterocyclic amine at the desired concentration to each well.

-

Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).

-

At each time point, rapidly terminate the uptake by aspirating the medium and washing the cells three times with ice-cold PBS to remove extracellular compound.

-

Lyse the cells by adding a specific volume of lysis buffer to each well.

-

Incubate on ice or at 4°C for 15-30 minutes to ensure complete lysis.

-

Collect the cell lysates and centrifuge to pellet cellular debris.

4. Sample Analysis:

-

Transfer the supernatant (cell lysate) to a new tube for analysis.

-

Determine the protein concentration in a small aliquot of the lysate using a BCA protein assay. This will be used for normalization.

-

Quantify the concentration of the heterocyclic amine in the remaining lysate using a validated LC-MS/MS method.[9]

5. Data Analysis:

-

Calculate the amount of intracellular heterocyclic amine (e.g., in pmol).

-

Normalize the amount of intracellular HCA to the protein content of the cell lysate (e.g., pmol/mg protein).

-

If the intracellular volume is known, the intracellular concentration (e.g., in µM) can be calculated.

C. Visualization: Cellular Accumulation Assay Workflow

Caption: Workflow for the cellular accumulation assay of heterocyclic amines.

III. Signaling Pathways and Logical Relationships

The interaction of heterocyclic amines with cellular components can trigger various signaling pathways, often related to their metabolism and genotoxicity. The primary metabolic activation of many HCAs is mediated by cytochrome P450 enzymes (CYP1A2, in particular), leading to the formation of reactive intermediates that can form DNA adducts.

A. Visualization: Simplified HCA Metabolic Activation Pathway

Caption: Simplified metabolic activation pathway of heterocyclic amines.

References

- 1. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. MDCK Permeability - Creative Biolabs [creative-biolabs.com]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. MDCK-MDR1 Permeability | Evotec [evotec.com]

- 9. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of Intracellular Compound Concentrations: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

Troubleshooting & Optimization